molecular formula C12H15BrN2O B174035 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone CAS No. 109607-56-9

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone

Cat. No.: B174035
CAS No.: 109607-56-9
M. Wt: 283.16 g/mol
InChI Key: NOYCWKDPKBQIKR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone is an organic compound that features a bromophenyl group attached to a piperazine ring via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of 1-(4-bromophenyl)-2-(piperazin-1-yl)acetic acid.

    Reduction: Formation of 1-(4-bromophenyl)-2-(piperazin-1-yl)ethanol.

Scientific Research Applications

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Material Science: The compound is used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility. This combination allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethanone
  • 1-(4-Fluorophenyl)-2-(piperazin-1-yl)ethanone
  • 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethanone

Uniqueness

1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(4-bromophenyl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYCWKDPKBQIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406241
Record name 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109607-56-9
Record name 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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